molecular formula C15H20N2O2 B14124231 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole

Cat. No.: B14124231
M. Wt: 260.33 g/mol
InChI Key: MNRWJMPTUJBHRW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is a heterocyclic compound that features a five-membered oxazole ring fused with a benzene ring, along with a morpholine substituent and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced oxazole rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is unique due to the presence of both the tert-butyl group and the morpholine ring, which confer specific steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3

InChI Key

MNRWJMPTUJBHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3

Origin of Product

United States

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